![molecular formula C16H23NO3 B3154310 Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate CAS No. 774221-39-5](/img/structure/B3154310.png)

Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate

Descripción general

Descripción

Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate, or MBPPC, is a synthetic compound derived from the pyrrolidine family of compounds. It is a chiral compound, meaning that it has two different forms, and is known for its high solubility in aqueous and organic solvents. MBPPC has a wide range of applications in the scientific community, including synthesis, drug development, and research. It is also used in the synthesis of other compounds, such as peptides, and is often used in the study of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Environmental Occurrence and Toxicity

Studies have shown that synthetic phenolic antioxidants (SPAs), which share structural similarities with Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate, are widely used in industrial and commercial products to prevent oxidative reactions and extend product shelf life. These compounds, including their transformation products, have been detected in various environmental matrices and in humans, indicating widespread exposure. Toxicity studies suggest potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity in some cases, highlighting the need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Sorption to Soil and Organic Matter

Research on phenoxy herbicides, which are structurally related to the compound , has focused on their sorption behavior in soil, organic matter, and minerals. Findings suggest that soil organic matter and iron oxides are significant sorbents for these compounds, with sorption influenced by various soil parameters. This knowledge is crucial for understanding the environmental fate of such compounds (Werner, Garratt, & Pigott, 2012).

Biodegradation in Aquatic Environments

Parabens, chemically akin to the compound of interest, have been studied for their occurrence, fate, and behavior in aquatic environments. These studies have emphasized the ubiquity of parabens in surface water and sediments due to continuous environmental introduction, with methylparaben and propylparaben being the most prevalent. Their biodegradation, primarily through microbial action, plays a key role in reducing their concentrations in aquatic ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).

Bioactivities and Applications

A review of 2,4-Di-tert-butylphenol and its analogs, which share structural motifs with Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate, has discussed their natural sources and bioactivities. These compounds are produced by various organisms and exhibit significant toxicity against testing organisms, including the producers themselves. The review suggests a primary function of endocidal regulation in producing organisms, pointing towards potential bioactive applications of such compounds (Zhao, Wang, Lucardi, Su, & Li, 2020).

Propiedades

IUPAC Name |

methyl (2S,4S)-4-(4-tert-butylphenoxy)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)11-5-7-12(8-6-11)20-13-9-14(17-10-13)15(18)19-4/h5-8,13-14,17H,9-10H2,1-4H3/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFXPSCQMOGEAS-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2CC(NC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate | |

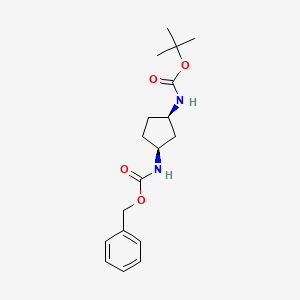

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

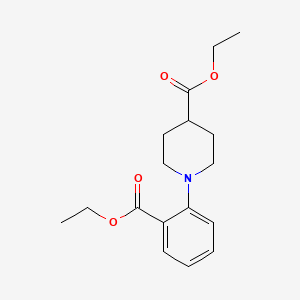

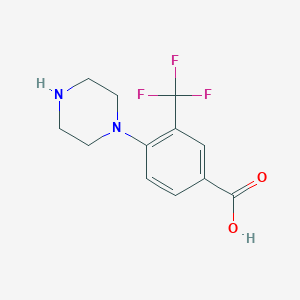

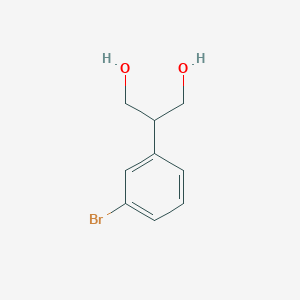

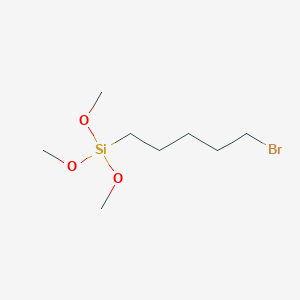

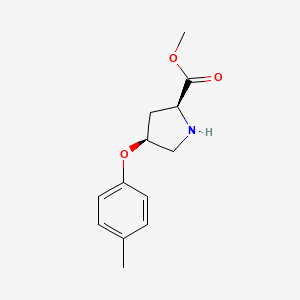

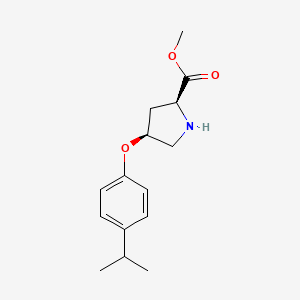

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B3154271.png)

![{[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine](/img/structure/B3154282.png)

![Methyl (2S,4S)-4-([1,1'-biphenyl]-4-yloxy)-2-pyrrolidinecarboxylate](/img/structure/B3154313.png)

![tert-butyl N-[cyano(thiophen-2-yl)methyl]carbamate](/img/structure/B3154320.png)